N-(furan-2-ylmethyl)-N'-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide
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Overview
Description
N~1~-ALLYL-N~2~-(2-FURYLMETHYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an allyl group, a furylmethyl group, and a hydrazinedicarbothioamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ALLYL-N~2~-(2-FURYLMETHYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydrazine Derivative: The initial step involves the reaction of hydrazine with carbon disulfide to form hydrazinedicarbothioamide.
Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Furylmethyl Group: The final step involves the reaction of the intermediate with 2-furylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N1-ALLYL-N~2~-(2-FURYLMETHYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-ALLYL-N~2~-(2-FURYLMETHYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or furylmethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~1~-ALLYL-N~2~-(2-FURYLMETHYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-ALLYL-N~2~-(2-FURYLMETHYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the allyl and furylmethyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-3,4-dimethoxybenzamide
- 4-allyl-1-ethyl-N-(2-furylmethyl)-4-piperidinamine diethanedioate
- N-(2,5-dimethoxyphenyl)-N’-(2-furylmethyl)ethanediamide
Uniqueness
N~1~-ALLYL-N~2~-(2-FURYLMETHYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H14N4OS2 |
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Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(prop-2-enylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C10H14N4OS2/c1-2-5-11-9(16)13-14-10(17)12-7-8-4-3-6-15-8/h2-4,6H,1,5,7H2,(H2,11,13,16)(H2,12,14,17) |
InChI Key |
CNYLUTYYFNTSAU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NNC(=S)NCC1=CC=CO1 |
Origin of Product |
United States |
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